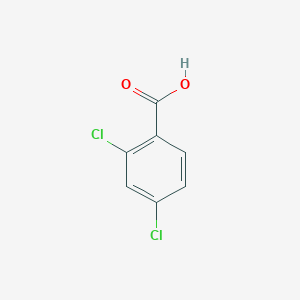

2,4-Dichlorobenzoic acid

Description

Significance in Organic Synthesis and Industrial Precursor Roles

In the realm of organic synthesis, 2,4-Dichlorobenzoic acid serves as a crucial building block and intermediate for creating more complex molecules. abchemicalindustries.comchemicalbull.comsmolecule.com Its reactive carboxylic acid group and the presence of two chlorine atoms on the aromatic ring allow for a variety of chemical transformations. chemicalbook.comsmolecule.com

Industrially, it is a key precursor in the manufacturing of a wide array of products. fscichem.comknowde.com These include:

Agrochemicals: It is a fundamental component in the synthesis of certain herbicides and pesticides, contributing to weed and pest control in agriculture. guidechem.comchemimpex.comfscichem.com For instance, it is an intermediate in the production of the acaricide spirodiclofen (B1663620). guidechem.comchemicalbook.com

Pharmaceuticals: The compound is widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibacterial and anti-inflammatory drugs. chemimpex.comfscichem.comknowde.com

Dyes and Pigments: It serves as an intermediate in the production of certain dyes and pigments. fscichem.com

Polymers: this compound is utilized in the production of some polymers, where it can enhance the material's properties. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂O₂ fscichem.comabchemicalindustries.com |

| Molecular Weight | 191.01 g/mol fscichem.comtradeindia.com |

| Appearance | White to off-white crystalline powder tradeindia.com |

| Melting Point | 157-160 °C forecastchemicals.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. abchemicalindustries.comtradeindia.com |

| Purity | Typically available in 98% or higher purity for synthesis. abchemicalindustries.comtradeindia.com |

Historical Trajectories of Research and Development

Historically, the development and application of chlorinated benzoic acids are linked to the broader advancements in organic chemistry and the chemical industry in the 20th century. Research into compounds like this compound was often driven by the need for effective agricultural chemicals. A related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), a potent herbicide, was discovered during World War II and became commercially available in 1945. wikipedia.org The synthesis and application of this compound and its derivatives have been the subject of numerous patents and research articles over the decades, highlighting its industrial importance. For example, a 1980 patent described a method for obtaining high-purity this compound through the liquid-phase oxidation of 2,4-dichlorotoluene, demonstrating its utility as an intermediate for agricultural chemicals and medicines. google.com

Contemporary Academic Research Landscape

In the current academic research landscape, this compound continues to be a subject of investigation for its role in the synthesis of novel compounds and its environmental fate. Researchers are exploring its use as a starting material for creating complex molecules with potential biological activity. fishersci.iesigmaaldrich.com For instance, it has been used as a reagent in the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives and 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids. chemicalbook.comfishersci.iesigmaaldrich.com

Furthermore, the environmental impact and degradation of chlorinated aromatic compounds are significant areas of study. Research from 2023 investigated the adsorption of this compound on carbon nanofibers as a potential method for water purification. mdpi.com It is also known to be a degradation product of certain pesticides like chlorfenvinphos. sigmaaldrich.com Studies have also identified this compound as a natural product produced by the terrestrial cyanobacterium Fischerella ambigua. researchgate.net

Table 2: Recent Research Focus on this compound

| Research Area | Key Findings/Applications |

|---|---|

| Novel Compound Synthesis | Used as a precursor for synthesizing complex heterocyclic compounds with potential pharmaceutical applications. researchgate.net |

| Environmental Remediation | Studied for its adsorption onto materials like carbon nanofibers for water treatment. mdpi.com |

| Natural Products | Identified as a metabolite in certain bacteria. researchgate.netnih.gov |

| Biochemical Studies | The coenzyme A thioester of this compound is a substrate for 2,4-dichlorobenzoyl reductase. wikipedia.org |

| Analytical Chemistry | Used in the solid-phase extraction and gas chromatographic determination of polar acidic herbicides in surface water. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024977 | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-84-0 | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SR0320D45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 to 320 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations

Catalytic Oxidation Routes for 2,4-Dichlorobenzoic Acid Production

The conversion of 2,4-Dichlorotoluene to this compound is achieved through catalytic oxidation, a method that leverages specific catalyst systems to ensure high yield and purity.

The synthesis of this compound is commonly performed via the liquid-phase oxidation of 2,4-Dichlorotoluene. google.com This process utilizes a gas containing molecular oxygen, such as air, to oxidize the methyl group of the toluene derivative. google.com The reaction is typically carried out in a solvent, with lower fatty acids like acetic acid being a common choice. google.com However, research has also demonstrated the feasibility of this air oxidation process in the absence of a solvent, a method that offers environmental benefits. researchgate.net One such solvent-free approach, using an improved catalyst system, has been reported to achieve a molar yield of 92.5%. researchgate.net

A highly effective catalyst for the liquid-phase oxidation of 2,4-Dichlorotoluene is a ternary system composed of cobalt, manganese, and bromine. google.com This Co-Mn-Br system is crucial for achieving high yields and purity in an industrial setting. google.com The reaction is typically conducted at temperatures ranging from 100°C to 220°C, with a more preferable range being 130°C to 200°C. google.com

The catalyst components can be introduced in various forms; for instance, at least one of the cobalt or manganese components is a bromide, while the other can be an organic acid salt, such as an acetate. google.com The optimization of the catalyst composition is critical for maximizing reaction efficiency.

Below is a table detailing the optimized parameters for the Co-Mn-Br catalyst system.

| Parameter | Preferred Range | Notes |

| Temperature | 130–200°C | Balances reaction rate and selectivity. google.com |

| Solvent | Acetic Acid | A lower fatty acid or its anhydride (B1165640) can be used. google.com |

| Catalyst Amount | 0.05–3 wt% | Based on the weight of 2,4-Dichlorotoluene. google.com |

| Co:Mn Weight Ratio | 1:0.1–3 | Optimized for catalytic activity. google.com |

| Co:Br Weight Ratio | 1:2–15 | A sufficient amount of bromide is essential. google.com |

Advanced Purification Techniques for this compound

Achieving high purity is a critical challenge in the production of this compound, primarily due to the presence of positional isomers that are formed during the synthesis of the 2,4-Dichlorotoluene precursor. acs.org

A practical and highly efficient method for purifying this compound involves its conversion into a salt, which alters its solubility and allows for separation from impurities. acs.orgresearchgate.net This technique is particularly effective for reducing the levels of positional isomer impurities. acs.org The process utilizes an amine, such as α-methylbenzylamine, to form a diastereomeric salt with the chiral amine. acs.orgresearchgate.net

The differing solubilities of the salts of the various dichlorobenzoic acid isomers allow for the selective crystallization and isolation of the desired 2,4-isomer salt. researchgate.net Following the separation of the purified salt, the this compound is regenerated through hydrolysis. acs.orgresearchgate.net This is typically accomplished by treating the salt with a strong acid, such as hydrochloric acid (HCl), in a solvent mixture like methanol and water, which causes the free, high-purity carboxylic acid to precipitate. acs.org

The salt formation and hydrolysis method is a robust approach to achieving ultrapure this compound. acs.org This process is operationally straightforward and employs inexpensive and benign starting materials and solvents. acs.org The effectiveness of this technique is such that it can reduce the levels of individual positional isomer impurities to below 0.05%. acs.orgresearchgate.net This level of purity is often necessary for pharmaceutical applications where impurity profiles are strictly controlled. acs.org The purification is so effective that even starting material with up to 0.5% of total isomer content can be reprocessed to meet high-purity specifications. acs.org

The table below illustrates the typical reduction in positional isomers after purification via α-methylbenzylamine salt formation.

| Isomer Impurity | Typical Level in Commercial Grade | Level After Purification |

| 2,3-Dichlorobenzoic acid | ~0.1–0.2% | <0.05% |

| 2,5-Dichlorobenzoic acid | ~0.1–0.2% | <0.05% |

| 2,6-Dichlorobenzoic acid | ~0.1–0.2% | <0.05% |

| 3,4-Dichlorobenzoic acid | ~0.1–0.2% | <0.05% |

| 3,5-Dichlorobenzoic acid | ~0.1–0.2% | <0.05% |

Data synthesized from information suggesting that various isomers can be present at 0.1-0.2% and are reduced to <0.05%. acs.orgacs.org

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile precursor in organic synthesis for the development of a variety of complex molecules. Its chemical structure, featuring a carboxylic acid group and two chlorine atoms on the benzene (B151609) ring, allows for targeted modifications at multiple sites. The carboxylic acid moiety is readily converted into esters, amides, and acyl chlorides, while the chlorinated ring can undergo further substitution reactions. These transformations enable the integration of the 2,4-dichlorobenzoyl scaffold into larger, more complex structures with potential applications in medicinal chemistry and materials science.

The synthesis of sulfonamide derivatives from this compound is a significant pathway for creating compounds with diverse biological activities worldscientificnews.com. A common synthetic route involves the chlorosulfonation of this compound, which introduces a sulfonyl chloride group onto the aromatic ring. This intermediate, 2,4-dichloro-5-sulfonylchloro benzoic acid, is then reacted with various primary or secondary amines or anilines to yield the corresponding sulfonamide derivatives researchgate.net.

The initial step is the reaction of this compound with chlorosulfonic acid. This electrophilic aromatic substitution reaction typically places the sulfonyl chloride group at the 5-position of the ring, ortho to one chlorine atom and meta to the other, yielding 2,4-dichloro-5-sulfurylchloro benzoic acid google.com. The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by amines.

In the subsequent step, the intermediate is treated with a specific amine or aniline. This reaction forms a stable sulfonamide linkage (-SO₂-NH-R). By varying the amine reactant, a diverse library of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives can be generated researchgate.net. This strategy has been employed to synthesize novel compounds for evaluation in areas such as antidiabetic research researchgate.net.

| Derivative Name | Amine Reactant | Reference |

|---|---|---|

| 2,4-dichloro-5-(N-phenylsulfamoyl)benzoic acid | Aniline | researchgate.net |

| 2,4-dichloro-5-(N-methylsulfamoyl)benzoic acid | Methylamine | researchgate.net |

| 2,4-dichloro-5-(N-ethylsulfamoyl)benzoic acid | Ethylamine | researchgate.net |

The carboxylic acid group of this compound can be readily converted into a wide range of esters. This transformation is a fundamental reaction in organic synthesis, often accomplished through methods such as Fischer esterification or alkylation of the carboxylate salt masterorganicchemistry.comgoogle.com.

The most common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess as the solvent masterorganicchemistry.com. This method is highly effective for producing simple alkyl and aryl esters. For example, reacting this compound with methanol and an acid catalyst yields methyl 2,4-dichlorobenzoate (B1228512).

An alternative route is the alkylation of a carboxylate salt. In this two-step process, the this compound is first deprotonated with a base (e.g., sodium hydroxide) to form the corresponding sodium 2,4-dichlorobenzoate. This salt is then treated with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), to produce the ester google.com. This method is particularly useful when the alcohol is precious or when the reaction conditions of Fischer esterification are not suitable for the substrate. The National Institute of Standards and Technology (NIST) has characterized esters such as this compound, 4-tolyl ester, highlighting the existence and stability of such derivatives nist.gov.

| Ester Name | Alcohol/Alkylating Agent | Synthetic Method |

|---|---|---|

| Methyl 2,4-dichlorobenzoate | Methanol | Fischer Esterification masterorganicchemistry.com |

| Ethyl 2,4-dichlorobenzoate | Ethanol (B145695) / Diethyl sulfate | Fischer Esterification / Alkylation masterorganicchemistry.comgoogle.com |

| 4-Tolyl 2,4-dichlorobenzoate | p-Cresol | Fischer Esterification masterorganicchemistry.comnist.gov |

The synthesis of N-heteroaryl substituted structures from this compound typically involves the formation of an amide bond between the carboxyl group of the acid and an amino-functionalized heterocycle. This amide coupling reaction is a cornerstone of medicinal chemistry for assembling complex molecules researchgate.net.

A highly effective method for this transformation is to first activate the carboxylic acid by converting it into a more reactive derivative, most commonly an acyl chloride. This compound can be converted to 2,4-dichlorobenzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride google.comguidechem.com. The resulting 2,4-dichlorobenzoyl chloride is a potent electrophile that reacts readily with the amino group of a heteroaromatic compound (e.g., aminopyridine, aminothiazole, or aminopyrazole) to form a stable amide linkage sigmaaldrich.cnnih.gov. A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Alternatively, direct amide coupling can be achieved without isolating the acyl chloride intermediate by using various coupling reagents. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI), activate the carboxylic acid in situ, allowing it to react directly with the heteroaryl amine researchgate.net. This approach is often preferred when other functional groups in the molecule are sensitive to the conditions used for acyl chloride formation. This methodology allows for the incorporation of the 2,4-dichlorophenyl moiety into a wide array of heterocyclic systems, facilitating the exploration of structure-activity relationships in drug discovery programs.

| Derivative Name | Heteroaryl Amine | General Method |

|---|---|---|

| N-(pyridin-2-yl)-2,4-dichlorobenzamide | 2-Aminopyridine | Acyl Chloride Method guidechem.comsigmaaldrich.cn |

| N-(thiazol-2-yl)-2,4-dichlorobenzamide | 2-Aminothiazole | Acyl Chloride Method guidechem.comsigmaaldrich.cn |

| N-(1H-pyrazol-3-yl)-2,4-dichlorobenzamide | 3-Aminopyrazole | Peptide Coupling Reagents researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 2,4-dichlorobenzoyl chloride |

| 2,4-dichloro-5-sulfonylchloro benzoic acid |

| 2,4-dichloro-5-sulfurylchloro benzoic acid |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid |

| This compound, 4-tolyl ester |

| 3-Aminopyrazole |

| Aniline |

| Chlorosulfonic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethyl sulfate |

| Ethyl 2,4-dichlorobenzoate |

| Ethyl iodide |

| Ethylamine |

| Hydrogen chloride |

| Methanol |

| Methyl 2,4-dichlorobenzoate |

| Methylamine |

| Oxalyl chloride |

| p-Cresol |

| Phosphorus trichloride |

| Pyridine |

| Sodium 2,4-dichlorobenzoate |

| Sodium hydroxide |

| Sulfuric acid |

| Thionyl chloride |

| Tosic acid |

| Triethylamine |

Environmental Fate and Degradation Mechanisms of 2,4 Dichlorobenzoic Acid

Environmental Occurrence as a Metabolite and Degradation Product

2,4-Dichlorobenzoic acid (2,4-DCBA) is a chemical compound that enters the environment primarily as a transformation product resulting from the breakdown of more complex synthetic molecules. mdpi.com Its presence is often an indicator of the degradation of various pesticides and industrial chemicals. mdpi.comresearchgate.net

This compound is a recognized degradation product of the organophosphorus insecticide Chlorfenvinphos. mdpi.comcdc.gov The metabolic pathway of Chlorfenvinphos can lead to the formation of trichloroacetophenone as a primary transformation product. cdc.gov Through subsequent hydrolysis, oxidation, and decarboxylation reactions, this intermediate is converted into this compound. cdc.gov This process highlights a significant environmental pathway where the application of certain organophosphorus pesticides contributes to the formation of 2,4-DCBA in soil and water systems.

The widely used triazole fungicide Propiconazole is another major parent compound that degrades to form this compound. mdpi.comresearchgate.netscribd.com In environmental monitoring and residue analysis, the total residues of Propiconazole are often determined by measuring the amount of this compound, which serves as a stable marker for the original fungicide's presence. fao.orgnih.gov Studies on microbial degradation have shown that bacteria, such as Pseudomonas aeruginosa, can metabolize Propiconazole, yielding 1,2,4-triazole (B32235), 1-chlorobenzene, and this compound as the primary products. researchgate.netscribd.com

Polychlorinated biphenyls (PCBs) are persistent organic pollutants whose degradation can lead to the formation of various chlorobenzoic acids, including 2,4-DCBA. mdpi.comresearchgate.net The microbial breakdown of certain PCB congeners, such as 2,4'-dichlorobiphenyl (B164879) and 2,4-dichlorobiphenyl, proceeds through the cleavage of the biphenyl (B1667301) structure, resulting in the formation of mono- and dichlorobenzoic acids. researchgate.netnih.gov Ligninolytic fungi are also capable of transforming PCBs, generating chlorobenzoic acids as intermediates in the degradation pathway. nih.gov This formation pathway is a critical aspect of the environmental fate of PCBs, as their breakdown products can possess their own distinct toxicological and environmental properties. researchgate.net

Bioremediation and Microbial Degradation Pathways

The bioremediation of this compound is an area of significant research, focusing on the ability of microorganisms to use this compound as a source of carbon and energy. nih.govnih.gov Various bacterial strains have been identified that can mineralize 2,4-DCBA, breaking it down into simpler, non-toxic compounds. researchgate.net

Under aerobic conditions, several bacterial species have demonstrated the capacity to degrade this compound. The efficiency and pathways of this degradation can vary significantly between different microorganisms.

The initial and most critical step in the aerobic biodegradation of 2,4-DCBA is dehalogenation, the removal of chlorine atoms from the aromatic ring. rcsb.orgepa.gov This process is catalyzed by enzymes called dehalogenases. One documented pathway in Alcaligenes denitrificans NTB-1 involves an initial reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.govnih.gov This intermediate then undergoes hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group, yielding 4-hydroxybenzoate (B8730719). nih.govnih.gov

Following dehalogenation, the aromatic ring is rendered more susceptible to cleavage. The degradation pathway often proceeds through the formation of catechols or protocatechuates. researchgate.netresearchgate.net For instance, the degradation of 2,4-DCBA can lead to the formation of 4-chlorocatechol. researchgate.net Enzymes known as dioxygenases then catalyze the cleavage of the aromatic ring. nih.govresearchgate.net This is typically achieved through an ortho or meta cleavage pathway, which breaks open the benzene (B151609) ring between or adjacent to the two hydroxyl groups of the catechol intermediate, respectively. researchgate.netresearchgate.net The resulting aliphatic compounds are then further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Aerobic Biodegradation Processes

Identification and Characterization of Degrading Microbial Strains (e.g., Corynebacterium sepedonicum KZ-4, Alcaligenes denitrificans NTB-1)

The biodegradation of this compound (2,4-DCBA) is facilitated by various microbial strains capable of utilizing it as a carbon and energy source. Among these, Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 have been notably characterized for their degradative capabilities.

Corynebacterium sepedonicum KZ-4 is known to metabolize 2,4-DCBA through a pathway involving initial dehalogenation. nih.govoup.com This strain can completely oxidize 2,4-DCBA, with studies suggesting that the genetic control for this degradation may be located on a plasmid designated pBS1502. nih.govoup.comoup.com The metabolic route in KZ-4 involves the formation of 4-hydroxybenzoate and protocatechuate. nih.govresearchgate.net Key enzymatic activities demonstrated in cell extracts of KZ-4 include 2,4-dichlorobenzoyl-CoA ligase, NADPH-dependent reductive dehalogenase, hydrolytic 4-chlorobenzoyl-CoA dehalogenase, and thioesterase activities. nih.gov

Alcaligenes denitrificans NTB-1, initially isolated for its ability to degrade 4-chlorobenzoate, also demonstrates the capacity to utilize 2,4-DCBA. nih.govnih.govfao.org This strain employs a novel initial reaction for an aerobic organism, involving the reductive dechlorination of 2,4-DCBA to 4-chlorobenzoate. nih.govnih.gov Subsequently, it follows a hydrolytic dehalogenation pathway to yield 4-hydroxybenzoate, which is then hydroxylated to 3,4-dihydroxybenzoate. nih.govnih.gov Under low oxygen conditions, NTB-1 can convert 2,4-DCBA almost quantitatively to 4-hydroxybenzoate. nih.gov

Metabolic Intermediates and Their Subsequent Transformations

The aerobic biodegradation of this compound by strains like Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 proceeds through a series of metabolic intermediates.

In C. sepedonicum KZ-4, the proposed catabolic pathway begins with the formation of 2,4-dichlorobenzoyl-CoA. nih.gov This is followed by an NADPH-dependent reductive ortho-dehalogenation to yield 4-chlorobenzoyl-CoA. nih.gov The subsequent steps involve the hydrolytic removal of the para-chlorine to form 4-hydroxybenzoyl-CoA, which is then hydrolyzed to 4-hydroxybenzoate. nih.gov This intermediate is further oxidized to protocatechuate, leading to oxidative ring cleavage. nih.gov

For A. denitrificans NTB-1, the initial step is the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate. nih.govnih.gov This is followed by a hydrolytic dehalogenation to produce 4-hydroxybenzoate, which is then hydroxylated to form 3,4-dihydroxybenzoate. nih.govnih.gov

Table 1: Key Metabolic Intermediates in Aerobic Degradation of this compound

| Intermediate | Preceding Compound | Subsequent Compound | Degrading Microorganism(s) |

| 2,4-Dichlorobenzoyl-CoA | This compound | 4-Chlorobenzoyl-CoA | Corynebacterium sepedonicum KZ-4 |

| 4-Chlorobenzoate | This compound | 4-Hydroxybenzoate | Alcaligenes denitrificans NTB-1 |

| 4-Chlorobenzoyl-CoA | 2,4-Dichlorobenzoyl-CoA | 4-Hydroxybenzoyl-CoA | Corynebacterium sepedonicum KZ-4 |

| 4-Hydroxybenzoate | 4-Chlorobenzoyl-CoA or 4-Chlorobenzoate | Protocatechuate or 3,4-Dihydroxybenzoate | C. sepedonicum KZ-4, A. denitrificans NTB-1 |

| Protocatechuate | 4-Hydroxybenzoate | Ring Cleavage Products | Corynebacterium sepedonicum KZ-4 |

| 3,4-Dihydroxybenzoate | 4-Hydroxybenzoate | Ring Cleavage Products | Alcaligenes denitrificans NTB-1 |

Anaerobic Biodegradation Processes

Reductive Dechlorination in Anoxic Environments

Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatic compounds like this compound is reductive dechlorination. nih.gov In this process, the chlorine substituent on the aromatic ring is removed and replaced by a hydrogen atom, with the chlorinated compound serving as an electron acceptor. nih.gov This biotransformation is a crucial first step in the complete mineralization of such compounds in anoxic environments. For instance, the anaerobic degradation of 2,4-dichlorophenol (B122985), a related compound, proceeds via sequential reductive dechlorination, first to 4-chlorophenol (B41353) and then to phenol (B47542), before the aromatic ring is cleaved. nih.gov The process is often mediated by complex microbial communities where different organisms carry out specific steps of the degradation pathway. nih.gov

Role of Specific Anaerobic Microorganisms (e.g., Thauera sp. DKT)

Specific anaerobic microorganisms have been identified that play a key role in the degradation of chlorinated aromatic compounds. One such example is Thauera sp. DKT, which has been shown to utilize 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2,4-DCBA, and its intermediates as a sole carbon and energy source under denitrifying conditions. nih.govresearchgate.netsci-hub.se Thauera sp. DKT transforms 2,4-D to 2,4-dichlorophenol, which is then dechlorinated to 2-chlorophenol (B165306) and 4-chlorophenol, and finally to phenol before complete degradation. researchgate.netsci-hub.se This demonstrates the capacity of specific anaerobic bacteria to carry out the critical dechlorination steps necessary for the breakdown of these persistent pollutants.

Influence of Environmental Parameters on Biodegradation Kinetics

pH: The pH of the environment plays a critical role. For instance, the degradation of 2,4-D by certain haloalkaliphilic bacteria is optimal at alkaline pH ranges of 8.4-9.4. nih.gov Electrochemical degradation studies have also shown that the initial pH of the solution impacts removal efficiency, with an optimal pH of 5 observed for a coupled electrocatalytic reduction and oxidation process. electrochemsci.org The pH affects not only the microbial activity but also the chemical speciation of the compound and the surface charge of adsorbents in physicochemical remediation processes. mdpi.com

Temperature: Temperature influences microbial metabolic rates. Studies on the anaerobic degradation of the related compound 2,4-dichlorophenol found that the optimal temperature for dechlorination was 31°C. nih.gov

Nutrient and Substrate Availability: The presence of other carbon and nitrogen sources can impact the degradation of the target compound. researchgate.net In some cases, the presence of co-substrates can enhance degradation rates. sci-hub.se The initial concentration of the pollutant also affects the degradation kinetics; higher concentrations can sometimes lead to substrate inhibition. electrochemsci.org

Redox Conditions: The presence or absence of oxygen and other electron acceptors is a fundamental parameter. Aerobic degradation pathways differ significantly from anaerobic pathways. In anoxic environments, the availability of electron acceptors like nitrate (B79036) or sulfate (B86663) can influence the microbial communities present and the specific degradation pathways that occur. nih.govoup.com

Table 2: Influence of Environmental Parameters on 2,4-DCBA Degradation

| Parameter | Effect on Biodegradation Kinetics | Optimal Conditions (Example) |

| pH | Affects enzyme activity and microbial growth. | pH 5 for electrochemical degradation electrochemsci.org; pH 8.4-9.4 for certain haloalkaliphilic bacteria degrading 2,4-D. nih.gov |

| Temperature | Influences metabolic rates of microorganisms. | 31°C for anaerobic dechlorination of 2,4-dichlorophenol. nih.gov |

| Initial Contaminant Concentration | Can affect degradation rates, with high concentrations potentially causing inhibition. | Removal efficiency can decrease with increasing initial concentration in some systems. electrochemsci.org |

| Redox Potential | Determines the type of microbial metabolism (aerobic vs. anaerobic) and the degradation pathway. | Low oxygen concentrations can facilitate reductive dechlorination by some aerobic strains. nih.gov |

Abiotic Degradation and Physicochemical Remediation Technologies

Beyond biodegradation, abiotic processes and physicochemical technologies contribute to the degradation and removal of this compound from the environment.

Photodegradation: While specific data on the direct photodegradation of 2,4-DCBA is limited, it is known that aromatic compounds can undergo transformation when exposed to sunlight.

Adsorption: Adsorption onto various materials is a key physicochemical process for removing 2,4-DCBA from aqueous solutions. Carbon-based materials, such as carbon nanofibers, have been shown to be effective adsorbents. mdpi.com The adsorption capacity is influenced by factors like the pH of the solution, which affects the surface charge of the adsorbent and the ionization state of the 2,4-DCBA molecule. mdpi.com

Electrochemical Technologies: Electrochemical methods, including electrocatalytic reduction and oxidation, have been developed for the degradation of 2,4-DCBA. electrochemsci.org These technologies can achieve high removal efficiencies through processes like cathodic dechlorination and anodic oxidation. electrochemsci.org For example, a coupled electrocatalytic reduction and oxidation system achieved over 90% removal of 2,4-DCBA under optimal conditions, which included a current density of 50 mA·cm⁻², an initial pH of 5, and a sodium sulfate concentration of 0.05 mol·L⁻¹. electrochemsci.org

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species like hydroxyl radicals, are effective in degrading refractory organic pollutants. While not specifically detailed for 2,4-DCBA in the provided context, these methods are a common and effective physicochemical remediation strategy for chlorinated aromatic compounds.

Table 3: Physicochemical Remediation Technologies for this compound

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants.

Cold atmospheric plasma (CAP) is an innovative AOP for water decontamination. researchgate.net When plasma, a partially ionized gas, is generated and brought into contact with an aqueous solution, it produces a complex mixture of reactive species, including electrons, ions, UV radiation, and, crucially, powerful oxidizing agents like hydroxyl radicals and atomic oxygen. researchgate.netbg.ac.rs These reactive species are key to the degradation of persistent organic pollutants. researchgate.net

The application of high-voltage electrical discharge with plasma generation in aqueous environments has been shown to effectively decompose chlorinated organic compounds. jmst.info The process generates active free radicals and oxidizing agents that break down the target molecules. jmst.info Studies on compounds structurally similar to 2,4-DCBA, such as 2,4-dichlorophenol (2,4-DCP) and 4-chlorobenzoic acid (pCBA), demonstrate the efficacy of plasma-based systems. bg.ac.rsscirp.org For instance, the degradation of pCBA has been achieved using atmospheric pressure plasma jets (APPJs), confirming the potential of this technology for chlorinated benzoic acids. bg.ac.rs The decomposition process typically follows first-order kinetics, with degradation efficiency influenced by factors such as the initial pollutant concentration and the power delivered to the system. bg.ac.rsscirp.org The ultimate goal of this process is the mineralization of the organic compound into less harmful substances like carbon dioxide and chloride ions. scirp.org

Electrochemical Dechlorination Techniques

Electrochemical methods offer a promising route for the detoxification of chlorinated organic compounds by selectively breaking the carbon-chlorine (C-Cl) bonds.

The electrocatalytic reduction of 2,4-DCBA can be effectively achieved using palladium-modified titanium (Pd/Ti) electrodes. scientific.net These electrodes demonstrate significantly higher electrochemical activity for the reduction of 2,4-DCBA compared to other materials like copper, silver, or plain titanium electrodes. scientific.net The dechlorination mechanism on a Pd/Ti electrode involves a multi-step process. Initially, the 2,4-DCBA molecule is electrochemically reduced to a free radical ion by accepting an electron. scientific.net Subsequently, this radical ion eliminates two chloride ions, forming a benzoic acid free radical. scientific.net The final product, benzoic acid, is obtained after this radical accepts two more electrons and two protons. scientific.net

Table 1: Comparison of Electrode Materials for 2,4-DCBA Reduction

| Electrode Material | Electrochemical Activity for 2,4-DCBA Reduction |

| Pd/Ti | High |

| Cu | Lower than Pd/Ti |

| Ag | Lower than Pd/Ti |

| Ti | Lower than Pd/Ti |

Palladium nanoparticles supported on various carbon materials are effective moveable catalysts for the electrocatalytic dechlorination of 2,4-DCBA. researchgate.net Supports such as carbon black (CB), multi-walled carbon nanotubes (MWCNTs), and granular activated carbon (GAC) have been successfully used to disperse Pd nanoparticles. researchgate.net Among these, palladium on carbon black (Pd/CB) has shown the best performance in terms of dechlorination activity. researchgate.net

These moveable catalysts offer high electrocatalytic efficiency and can lead to lower energy consumption. researchgate.net The process benefits from a pre-adsorption step, which improves the removal rate of 2,4-DCBA and shortens the required electrolysis time. researchgate.net An important advantage of these catalysts is their stability; the morphology, palladium distribution, and chemical structure remain largely unchanged after reaction, and the loss of palladium is negligible over multiple consecutive cycles. researchgate.net

Adsorption Phenomena and Mechanisms

Adsorption is a physical separation process where pollutants are removed from an aqueous solution by accumulating on the surface of a solid adsorbent material.

Carbon nanofibers (CNFs) have proven to be effective adsorbents for removing 2,4-DCBA from water. mdpi.com CNFs synthesized via the catalytic pyrolysis of chlorinated wastes like trichloroethylene (B50587) can be used for this purpose. mdpi.comcatalysis.ru The adsorption capacity is influenced by both the properties of the CNF and the chemistry of the solution. mdpi.com

The process is highly dependent on the solution's pH and the concentration of 2,4-DCBA. mdpi.com Maximum adsorption capacity is typically observed at a pH of around 3.4 and a 2,4-DCBA concentration in the range of 0.7–1.2 mM. mdpi.comresearchgate.net This is attributed to the electrostatic interactions between the adsorbent and adsorbate. mdpi.com As a weak acid, 2,4-DCBA exists in a neutral, more hydrophobic form at low pH and a dissociated, more hydrophilic anionic form at higher pH. mdpi.com The surface of the CNFs can become positively charged at low pH, leading to an electrostatic attraction with the 2,4-DCBA anions. mdpi.com The adsorption mechanism is believed to involve volume pore filling, where the adsorption forces are effective over distances greater than the size of the 2,4-DCBA molecule. mdpi.comresearchgate.net

The physical properties of the CNFs, such as specific surface area, micropore volume, and the presence of surface functional groups, also play a role. mdpi.com For instance, a higher concentration of oxygen-containing groups on the surface can lead to lower adsorption of 2,4-DCBA. mdpi.comresearchgate.net

Table 2: Properties of Synthesized Carbon Nanofibers for 2,4-DCBA Adsorption

| Carbon Nanofiber Type | Precursor(s) | Key Characteristics | 2,4-DCBA Adsorption Performance |

| CNF-Cl | Trichloroethylene | Higher specific surface area, higher micropore volume | More effective adsorption |

| CNF-Cl-N | Trichloroethylene + Acetonitrile (B52724) | Nitrogen incorporation, higher oxygen-containing groups, increased meso- and macropore volume | Less effective adsorption |

Electrostatic Interactions in Adsorption Processes

Electrostatic interactions are a primary driving force in the adsorption of this compound (2,4-DCBA) onto various surfaces, particularly in aqueous environments. The extent and nature of these interactions are highly dependent on the solution's pH, which simultaneously dictates the speciation of the 2,4-DCBA molecule and the surface charge of the adsorbent material. mdpi.comresearchgate.net

The dissociation of 2,4-DCBA, which has a pKa of 2.68, is critical to its electrostatic behavior. mdpi.com

At pH values below its pKa, 2,4-DCBA exists predominantly in its non-dissociated, molecular form.

At pH values above its pKa, it deprotonates to form the anionic 2,4-dichlorobenzoate.

Concurrently, the surface of an adsorbent material will carry a net charge that is also pH-dependent, a property characterized by its point of zero charge (pHPZC).

When the solution pH is below the adsorbent's pHPZC, the surface is protonated and carries a net positive charge.

When the solution pH is above the pHPZC, the surface is deprotonated and carries a net negative charge.

The interplay between the adsorbate's charge and the adsorbent's surface charge governs the adsorption process through attraction or repulsion.

Research Findings on Carbon Nanofibers

Detailed studies on the adsorption of 2,4-DCBA onto carbon nanofibers (CNFs) have elucidated the critical role of pH-mediated electrostatic interactions. mdpi.com The adsorption capacity is significantly influenced by the surface chemistry of the CNFs and the pH of the solution.

In alkaline conditions (e.g., pH 9), adsorption is minimal. This is attributed to electrostatic repulsion between the negatively charged surface of the CNFs (pH > pHPZC) and the completely dissociated anionic form of 2,4-DCBA (pH > pKa). mdpi.com

As the pH decreases, the surface of the carbon material becomes less negative or even positively charged. For instance, as the pH drops below 5, the carbon surface becomes positively charged, initiating an electrostatic attraction with the 2,4-DCBA anions that are still abundant in the solution. This attraction leads to a marked increase in the adsorption of 2,4-DCBA. mdpi.com At a pH of 5, while the 2,4-DCBA is mostly in its dissociated anionic form, the surface charge of the CNF is nearly neutral, which reduces the electrostatic repulsion and results in a four-fold increase in adsorption compared to that at pH 9. mdpi.com

Maximum adsorption is typically observed at highly acidic pH levels (e.g., pH 2). Under these conditions, the CNF surface is maximally saturated with protons, creating a strong positive charge that attracts the 2,4-DCBA anions. mdpi.com Even the non-dissociated molecular form of the acid, which has a significant dipole moment, is more readily adsorbed under these conditions. mdpi.com The maximum adsorption capacity has been observed to occur at a pH of 3.4 ± 0.1. researchgate.net

The following table presents data from a study on the adsorption of 2,4-DCBA on two types of carbon nanofibers: one synthesized from trichloroethylene (CNF-Cl) and another from a mixture with acetonitrile (CNF-Cl-N).

| pH | Adsorption Capacity on CNF-Cl (mmol·g⁻¹) | Adsorption Capacity on CNF-Cl-N (mmol·g⁻¹) |

|---|---|---|

| 2 | 1.80 | 1.60 |

| 3 | 1.50 | 1.25 |

| 4 | 1.10 | 0.90 |

| 5 | 0.80 | 0.70 |

| 9 | 0.20 | 0.18 |

These findings underscore that the adsorption of 2,4-DCBA is not a simple monolayer process but often involves multilayer adsorption or volume filling of pores, with electrostatic forces being effective over distances greater than the size of the 2,4-DCBA molecule. mdpi.comresearchgate.net

Biological Activities and Pharmaceutical/agrochemical Potential of 2,4 Dichlorobenzoic Acid Derivatives

Antimicrobial Efficacy

The search for novel antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. researchgate.net Derivatives of 2,4-dichlorobenzoic acid have shown considerable promise in this area, with studies revealing their effectiveness against a variety of bacteria and fungi.

Antibacterial Activity against Pathogenic Strains

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative pathogenic bacteria. For instance, a series of newly synthesized benzohydrazide (B10538) derivatives of this compound were screened for their antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. joac.info The results indicated that several of these compounds exhibited good antibacterial activity, with zones of inhibition ranging from 25-26 mm. joac.info

In another study, Schiff bases derived from 2-chlorobenzoic acid demonstrated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov Specifically, one compound emerged as a potent agent against E. coli, with its activity being comparable to the standard drug norfloxacin. nih.gov Furthermore, research on other benzoic acid derivatives has shown that while the addition of hydroxyl or methoxyl groups can sometimes weaken the antibacterial effect, certain positional isomers, like 2-hydroxybenzoic acid, can exhibit strong activity against E. coli. nih.gov

The antimicrobial screening of various this compound derivatives has identified compounds with significant efficacy against all tested bacterial strains. researchgate.net The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Target Bacteria | Key Findings |

|---|---|---|

| Benzohydrazides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good activity with significant zones of inhibition. joac.info |

| Schiff Bases | E. coli | Potent activity, comparable to norfloxacin. nih.gov |

| Sulfonamide Derivatives | Various bacterial strains | Compounds 13 and 18 were most effective. researchgate.net |

Antifungal Potential (e.g., against Aspergillus niger, Candida albicans)

In addition to their antibacterial properties, this compound derivatives have demonstrated notable antifungal activity. Studies have specifically investigated their potential against pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.netijarmps.org

Research has shown that certain this compound derivatives exhibit potent antifungal effects. For example, some synthesized compounds were found to have more antifungal potential against Candida albicans. researchgate.netresearchgate.net In one study, compounds 1 and 14 showed more pronounced antifungal activity against C. albicans, while compounds 13 and 18 were effective against Aspergillus niger. researchgate.net

The antifungal activity is often evaluated alongside antibacterial screening, providing a broader picture of the antimicrobial spectrum of these compounds. The tube dilution method is a common technique used to determine the antifungal efficacy of these derivatives. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Fungi | Key Findings |

|---|---|---|

| Compound 1 | Candida albicans | Exhibited notable antifungal potential. researchgate.net |

| Compound 14 | Candida albicans | Showed significant antifungal activity. researchgate.net |

| Compound 13 | Aspergillus niger | Found to be effective against this fungal strain. researchgate.net |

| Compound 18 | Aspergillus niger | Demonstrated efficacy against this fungal strain. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Antimicrobial Potential

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, QSAR studies have been employed to identify the key structural features that govern their antimicrobial potential. researchgate.netresearchgate.net

These studies have revealed that certain molecular descriptors are critical for the antimicrobial activity of these compounds. For instance, QSAR analysis has shown that molar refractivity and the Balaban index (J) are controlling parameters for the antimicrobial potential of some this compound derivatives. researchgate.net In other related studies, topological parameters like the second order and valence second order molecular connectivity indices have been found to govern the antibacterial and antifungal activities. nih.gov

By establishing these relationships, QSAR models can provide valuable insights for the rational design and synthesis of new, more potent antimicrobial agents. researchgate.netthieme-connect.com

Molecular Docking Investigations of Microbial Target Interactions

To further elucidate the mechanism of action of this compound derivatives at the molecular level, researchers utilize molecular docking simulations. This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a microbial enzyme or protein. researchgate.netresearchgate.net

Molecular docking studies on this compound derivatives have helped to identify their binding modes and interactions with the active sites of microbial targets. researchgate.net These studies have shown that the compounds can interact with the active site of target proteins through various forces, including hydrophobic interactions, hydrogen bonding, and Van der Waals interactions. researchgate.net For example, docking simulations have been performed using protein data bank (PDB) entries such as 1aj0 and 5fsa to understand the binding of these derivatives to microbial targets. researchgate.net The insights gained from molecular docking can corroborate in vitro biological activities and guide the optimization of lead compounds to enhance their antimicrobial efficacy. researchgate.net

Antidiabetic Properties

Beyond their antimicrobial effects, derivatives of this compound have also been investigated for their potential in managing diabetes. A key therapeutic strategy for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, which helps to control postprandial hyperglycemia. nih.govtandfonline.com

Inhibition of Alpha-Glucosidase and Alpha-Amylase Enzymes

Derivatives of this compound have shown promising inhibitory activity against α-glucosidase and α-amylase, two key enzymes involved in the digestion of carbohydrates. researchgate.netnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is delayed, leading to a slower and lower rise in blood glucose levels after a meal. tandfonline.comresearchgate.net

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their in vitro antidiabetic potential. researchgate.netnih.gov One particular compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c), was found to be highly active. researchgate.netnih.gov It exhibited a threefold inhibitory potential against α-amylase and a fivefold inhibitory activity against α-glucosidase when compared to the standard drug, acarbose. nih.gov Many of the synthesized compounds in this series were found to be highly potent or equipotent to acarbose, indicating their potential as antidiabetic agents. researchgate.netnih.gov

Molecular docking studies have further supported these findings, revealing that these compounds interact with the active sites of α-glucosidase and α-amylase through hydrogen bonding and various pi interactions. researchgate.netnih.gov

Table 3: Inhibitory Activity of this compound Derivatives against Diabetic Enzymes

| Compound | Target Enzyme | Inhibitory Potential |

|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) | α-amylase | 3 times more potent than acarbose. nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) | α-glucosidase | 5 times more potent than acarbose. nih.gov |

Molecular Docking and In silico ADMET Screening for Antidiabetic Agents

In the quest for new treatments for diabetes, derivatives of this compound have been a subject of interest. researchgate.netnih.gov A key approach in managing post-meal high blood sugar is to inhibit enzymes like α-glucosidase and α-amylase, which are responsible for breaking down carbohydrates. nih.gov

One area of research focuses on synthesizing derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid and evaluating their ability to inhibit these enzymes. researchgate.netnih.gov For instance, the compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid has shown significant inhibitory action against both α-amylase and α-glucosidase, proving to be three and five times more potent than the standard drug, acarbose, respectively. nih.gov

Molecular docking studies are crucial in this research. They help to visualize how these compounds bind to the active sites of the enzymes. researchgate.netnih.gov These studies have shown that the effectiveness of these derivatives is due to hydrogen bonding and various pi interactions within the enzyme's active site. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is used to predict the drug-like qualities of these compounds. researchgate.netnih.gov This computational analysis has indicated that many of these synthesized compounds have favorable profiles, with low toxicity and good solubility and absorption, adhering to established rules for drug-likeness like Lipinski's rule of 5. researchgate.netnih.gov

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound | Target Enzyme | Activity | Reference |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | 3-fold higher inhibitory potential than acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | 5-fold higher inhibitory potential than acarbose | nih.gov |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | IC50 value of 10.13 µM | tandfonline.com |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | IC50 value of 1.52 µM | tandfonline.com |

Other Pharmacological Applications of Related Benzoic Acid Derivatives

The therapeutic potential of benzoic acid derivatives extends beyond diabetes.

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. nih.gov Inflammation is a key factor in many chronic diseases. nih.gov Some studies have explored the synthesis of new compounds, such as pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, using this compound as a starting material, and have screened them for anti-inflammatory and analgesic activities. nih.gov Other research has focused on how benzoic acid derivatives like gallic acid and vanillic acid can inhibit secretory phospholipase A2, a major enzyme in the inflammatory pathway. nih.gov

The development of new antiviral medications is critical, especially with the rise of drug-resistant viruses. nih.gov Benzoic acid derivatives have shown promise in this area. For example, a newly synthesized derivative, NC-5, has demonstrated antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov Research has also been conducted on the potential of benzoic acid derivatives against the SARS-CoV-2 main protease through molecular docking studies. mdpi.com

Benzoic acid and its derivatives are being explored for their anticancer properties. preprints.orgnih.gov Some of these compounds have been found to inhibit cancer cell growth by targeting histone deacetylases (HDACs), which are enzymes that play a role in gene expression related to cancer. nih.gov For instance, 3,4-dihydroxybenzoic acid (DHBA) has shown better HDAC inhibition compared to other derivatives and has been demonstrated to reduce the growth of colon cancer cells. nih.gov

In terms of immunomodulatory effects, certain benzoic acid derivatives can influence the immune response. cancerresgroup.usresearchgate.net For example, sodium benzoate, a metabolite of cinnamon, has been shown to modulate both adaptive and innate immune responses, leading to a reduction in inflammation. cancerresgroup.us It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. cancerresgroup.us

Beyond the enzyme inhibition approach for diabetes, some benzoic acid derivatives exhibit direct hypoglycemic (blood sugar lowering) effects. nih.govacs.org Structure-activity relationship studies have been conducted on various series of hypoglycemic benzoic acid derivatives to optimize their activity. nih.gov For instance, repaglinide, a benzoic acid derivative, is a potent oral hypoglycemic agent. nih.govacs.org

Additionally, certain sulfamoylbenzoic acid derivatives have been synthesized and screened for their diuretic properties, which are essential for treating conditions involving fluid retention. pharmacy180.comnih.gov The diuretic activity of these compounds is influenced by the substitution pattern on the benzoic acid ring. pharmacy180.comnih.gov

Role in Agrochemical Development

This compound plays a significant role in the agrochemical industry, primarily as an intermediate in the synthesis of herbicides. fscichem.comsolubilityofthings.comchemimpex.com It is a key precursor for producing selective herbicides that control broadleaf weeds, thereby improving crop yields. fscichem.comsolubilityofthings.com The global market for dichlorobenzoic acid isomers is largely driven by this demand from the agrochemical sector. archivemarketresearch.com It is also used in the synthesis of other agrochemicals like the acaricide spirodiclofen (B1663620). guidechem.com The compound's ability to act as a plant growth regulator further underscores its importance in agricultural practices. chemimpex.com

Herbicidal and Fungicidal Applications

This compound is a key precursor in the synthesis of various herbicides and fungicides. chemicalbook.comguidechem.com Its derivatives have been extensively studied, leading to the development of potent agrochemicals.

One of the most well-known applications of a derivative is in the production of 2,4-D (2,4-Dichlorophenoxyacetic acid), a widely used systemic herbicide that controls broadleaf weeds. wikipedia.org The synthesis of 2,4-D involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid, and this compound can be a precursor in the synthesis of the dichlorophenol component. The herbicidal action of 2,4-D mimics that of the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.orgresearchgate.net

Beyond its role as a precursor to 2,4-D, this compound itself is used as an intermediate in the synthesis of other herbicides, such as those containing pyrazole (B372694) moieties, like pyrazoxyfen. guidechem.com Furthermore, research has demonstrated the herbicidal potential of various derivatives of this compound. For instance, certain amide derivatives have shown notable herbicidal activity.

In the realm of fungicides, this compound is an intermediate in the production of the fungicide pyrifenox. guidechem.com Research into the fungicidal properties of its derivatives has also yielded promising results. Studies have shown that amides and other derivatives of benzoic acids can exhibit significant antifungal activity against various plant pathogens. For example, certain novel carboxylic acid amides have been synthesized and tested, showing efficacy against fungi such as Pythium aphanidermatum and Rhizoctonia solani. While not all tested derivatives are directly from this compound, the broader research on benzoic acid amides highlights the potential of this chemical class. mdpi.com Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives synthesized from substituted benzoic acids have demonstrated potent antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cnacs.orgmdpi.com

Table 1: Herbicidal and Fungicidal Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Efficacy | Reference(s) |

| Herbicides | |||

| 2,4-D (from 2,4-Dichlorophenol) | Broadleaf weeds | Systemic herbicide causing uncontrolled growth. | wikipedia.org |

| Pyrazoxyfen | Weeds | Intermediate for synthesis. | guidechem.com |

| Dimer of Dicamba (a benzoic acid derivative) | Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti | Showed 2-fold higher efficacy than the monomer in field experiments. | asacim.org.ar |

| Fungicides | |||

| Pyrifenox | Fungi | Intermediate for synthesis. | guidechem.com |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Pythium aphanidermatum | EC50 = 16.75 µg/mL | mdpi.com |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Rhizoctonia solani | EC50 = 19.19 µg/mL | mdpi.com |

| 2-(1H-Benzimidazol-2-yl)-5-phenyl-1,3,4-oxadiazole | Botrytis cinerea | EC50 = 2.55 µg/mL | sioc-journal.cn |

| 1,3,4-Oxadiazole carbohydrazide (B1668358) derivative (4b) | Gibberella zeae | EC50 = 0.740 µg/mL | acs.org |

| 1,3,4-Oxadiazole carbohydrazide derivative (4h) | Gibberella zeae | EC50 = 0.621 µg/mL | acs.org |

| 1,3,4-Oxadiazole carbohydrazide derivative (4g) | Fusarium oxysporum | EC50 = 0.652 µg/mL | acs.org |

| Sulfone derivative with 1,3,4-oxadiazole (5d) | Botrytis cinerea | EC50 = 5.21 µg/mL | mdpi.com |

| Cuminic acid (a benzoic acid derivative) | Fusarium oxysporum f. sp. niveum | EC50 = 22.53 µg/mL | nih.gov |

Insecticidal and Acaricidal Intermediates

This compound also serves as a valuable intermediate in the synthesis of insecticides and acaricides. A notable example is its use in the production of spirodiclofen, a tetronic acid acaricide effective against red mites. chemicalbook.comguidechem.com The synthesis of spirodiclofen involves the use of 4-(2,4-dichlorophenyl)benzoic acid, which is derived from this compound. vulcanchem.com

Furthermore, research has explored the synthesis of novel insecticidal compounds starting from this compound. A study on the synthesis of new anthranilic diamide (B1670390) derivatives containing a 1,2,4-triazole (B32235) Schiff base utilized this compound as a starting material. One of the synthesized compounds demonstrated significant insecticidal activity, achieving 100% inhibition of Leucania separata (a species of moth) and Plutella xylostella (diamondback moth) at a concentration of 600 mg/L. ciac.jl.cn This highlights the potential for developing new insecticidal agents based on the 2,4-dichlorophenyl moiety.

While direct synthesis of a broad range of commercial insecticides from this compound is not as extensively documented as its role in herbicides, its utility as a precursor for acaricides and in the development of new insecticidal molecules is evident. The presence of the dichlorinated phenyl ring is a common feature in various pesticidal molecules, suggesting the continued importance of this compound as a building block in agrochemical research. nih.govbohrium.com

Table 2: Insecticidal and Acaricidal Intermediates and Derivatives of this compound

| Intermediate/Derivative | Target Pest(s) | Application/Activity | Reference(s) |

| Spirodiclofen | Red mites | Acaricide | chemicalbook.comguidechem.com |

| Anthranilic diamide derivative (Compound 9a) | Leucania separata, Plutella xylostella | 100% inhibition at 600 mg/L. | ciac.jl.cn |

| This compound | - | Degradation product of the insecticide and acaricide chlorfenvinphos. | mdpi.com |

Modulation of Plant Growth Regulation

The influence of this compound and its derivatives extends to the regulation of plant growth, often through mechanisms related to auxin activity. Auxins are a class of plant hormones that control many aspects of plant development. Synthetic auxins, including 2,4-D, are widely used as herbicides at high concentrations, but at lower concentrations, they can stimulate growth, such as root elongation. scielo.br

Research has shown that chlorinated benzoic acids can exhibit auxin-like activity. A study on tobacco glutathione (B108866) S-transferases, enzymes involved in the metabolism of various compounds including auxins, found that this compound could inhibit the activity of these enzymes. oup.comuniversiteitleiden.nl This suggests that this compound can interfere with the plant's natural auxin pathways.

Furthermore, studies on auxin transport have revealed that certain benzoic acid derivatives can act as inhibitors. oup.com While some benzoic acid derivatives are poor auxins themselves, their ability to inhibit the transport of endogenous auxin can lead to synergistic effects on growth when applied with other auxins. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a substrate for the auxin uptake carrier AUX1, while herbicides based on benzoic acid, like dicamba, are not. nih.gov This differential interaction with auxin transport systems can influence their mode of action and selectivity.

The application of 2,4-D as a synthetic auxin demonstrates the potent plant growth regulating properties of molecules derived from a 2,4-dichloro-substituted aromatic structure. asacim.org.arsonar.ch The ability of these compounds to disrupt normal hormonal balance at high concentrations leads to their herbicidal effects, while at lower concentrations, they can be used to modulate plant growth in desirable ways.

Table 3: Plant Growth Regulation Effects of this compound and Related Compounds

| Compound | Plant/System Studied | Observed Effect | Reference(s) |

| This compound | Tobacco Glutathione S-Transferases | Inhibition of enzyme activity (Ki of ~80-200 µM for related 2,4-D). | oup.comuniversiteitleiden.nl |

| Dichlorinated benzoic acids | Tobacco pith cultures | Showed growth activity, indicating auxin-like effects. | oup.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | General (susceptible plants) | Mimics natural auxin, causing uncontrolled growth at high concentrations. | wikipedia.orgresearchgate.net |

| Eugenoxyacetic acid (a phenoxyacetic acid derivative) | Sorghum | At 0.375 mmol L-1, promoted a 39.52% increase in root growth. | scielo.br |

Toxicological Profiles and Environmental Impact Considerations

Cellular and Molecular Mechanisms of Toxicity

The toxicological profile of 2,4-Dichlorobenzoic acid (2,4-DCBA) and related compounds involves complex cellular and molecular interactions. The primary mechanisms explored in scientific literature revolve around the induction of oxidative stress and the potential for genetic damage.

Research into the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) provides significant insight into the potential oxidative stress mechanisms that may be relevant to 2,4-DCBA. Exposure to 2,4-D has been shown to disrupt the balance of reactive oxygen species (ROS) and antioxidant defenses in biological systems. nih.govplos.orgresearchgate.net